(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide
Description
This compound is an acrylamide derivative featuring a benzo[cd]indole scaffold substituted with an ethyl group and a 2-oxo-1,2-dihydro moiety at the 1- and 2-positions, respectively. The (E)-configured acrylamide linker connects the benzo[cd]indole core to a 4-chlorophenyl group. The compound’s synthesis typically involves multi-step protocols, such as the use of oxazol-5(4H)-one intermediates followed by nucleophilic addition with amines, as seen in related acrylamide derivatives .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-2-25-19-12-11-18(16-4-3-5-17(21(16)19)22(25)27)24-20(26)13-8-14-6-9-15(23)10-7-14/h3-13H,2H2,1H3,(H,24,26)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQKJGJVEFAHBX-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C=CC4=CC=C(C=C4)Cl)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)/C=C/C4=CC=C(C=C4)Cl)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound based on available research findings, including synthesis, mechanisms of action, and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group, an ethyl substituent, and a dihydrobenzo[cd]indole moiety. Its structural characteristics suggest potential interactions with various biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of (E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide are summarized below:
Anticancer Activity
Studies have shown that compounds resembling (E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds derived from similar frameworks have been evaluated against breast cancer cell lines (e.g., MCF-7 and MDA-MB-468). The results indicated varying degrees of growth inhibition, with some derivatives showing GI50 values below 10 µM, suggesting potent anticancer properties .
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 8.34 |
| Compound B | MDA-MB-468 | 6.57 |
| Compound C | MDA-MB-468 | 5.2 |
The anticancer activity is often attributed to multiple mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been reported to inhibit cell cycle progression and induce apoptosis in cancer cells.
- Targeting Signaling Pathways : Some studies suggest that these compounds may interfere with crucial signaling pathways involved in tumor growth and survival, such as the EGFR pathway .
Study 1: Evaluation Against Cancer Cell Lines
A recent study synthesized a series of related compounds and evaluated their cytotoxicity against breast cancer cell lines. Among these, one compound exhibited a significant inhibitory effect on the MDA-MB-468 cell line with a GI50 value of 5.2 µM, outperforming standard treatments like gefitinib .
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to predict the binding affinity of (E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide to target proteins involved in cancer proliferation. The results indicated favorable interactions with key amino acid residues in the active sites of these proteins, supporting its potential as an effective therapeutic agent .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of acrylamide can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific structure of this compound suggests it may interact with cellular targets involved in cancer pathways, although detailed mechanisms remain to be elucidated.
Tyrosinase Inhibition
This compound has been identified as a potential inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. In vitro studies demonstrated that it could significantly reduce melanin production in B16F10 mouse melanoma cells, with an IC50 value indicating effective inhibition at relatively low concentrations (around 6.25 µM) . This suggests its potential use in treating hyperpigmentation disorders and developing skin-lightening agents.
Depigmenting Agent
The compound has been classified as a novel depigmenting agent suitable for cosmetic formulations aimed at reducing hyperpigmentation. In studies involving reconstructed human epidermis, it was shown to inhibit melanin production effectively without cytotoxic effects on human keratinocytes or fibroblasts . Its safety profile is promising, as it demonstrated no mutagenicity or phototoxicity, making it a suitable candidate for inclusion in cosmetic products targeting skin discoloration.
Synthetic Pathways
The synthesis of (E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide involves multi-step reactions that can yield various derivatives with altered biological activity. The development of synthetic methodologies such as the Ugi reaction has facilitated the creation of diverse acrylamide derivatives that can be screened for enhanced biological properties .
Clinical Applications
A recent study highlighted the efficacy of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide as a cosmetic ingredient, showing significant results in inhibiting melanin production and enhancing skin appearance . This case underscores the compound's potential for broader applications in dermatological treatments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Key Observations :
Substituent Position Effects: The 4-chlorophenyl group in the target compound may enhance lipophilicity compared to the 3-chlorophenyl analog . This positional difference could influence binding affinity in hydrophobic enzyme pockets.
Stereochemical Impact :
- The (E)-acrylamide configuration in the target compound ensures a planar, conjugated system, which is critical for π-π stacking interactions in biological targets. In contrast, (Z)-configured analogs (e.g., 3812 ) may exhibit steric hindrance, altering activity.
Synthetic Accessibility :
- Compounds with propylamide side chains (e.g., 3812 ) are synthesized via straightforward amine additions, whereas the target compound’s benzo[cd]indole core may require more complex cyclization steps.
Research Findings and Data Gaps
- Biological Activity : While analogs like 3812 show moderate cellular activity (m/z 374), data on the target compound’s efficacy (e.g., IC₅₀ values, kinase inhibition) are absent in the provided evidence.
- Crystallographic Data : The 3-chlorophenyl analog was resolved via X-ray crystallography (R = 0.036), but similar data for the target compound are lacking, hindering conformational analysis.
- Solubility and Stability : The benzo[cd]indole core likely reduces aqueous solubility compared to smaller analogs (e.g., ), though this remains untested.
Q & A
Q. What are the established synthetic routes for (E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling a substituted benzo[cd]indole derivative with an acryloyl chloride intermediate. Key steps include:
- Acrylamide Formation : Reacting α-bromoacrylic acid with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling to generate the reactive acryloyl intermediate .
- Nucleophilic Substitution : Coupling the benzo[cd]indole core (e.g., 1-ethyl-6-amino-benzo[cd]indol-2-one) with the acryloyl intermediate in anhydrous DCM, followed by purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. DCM), temperature (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of amine to acryloyl chloride) can improve yields from ~60% to >85% .
Table 1 : Representative Synthesis Conditions
| Reagent/Condition | Role | Yield Range | References |
|---|---|---|---|
| EDCI/DMF, 0°C | Activator for acryloyl chloride | 65–75% | |
| DCM, RT, 12h | Solvent for coupling | 70–80% | |
| Silica gel (EtOAC/Hexane) | Purification | >95% purity |
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : A multi-analytical approach is required:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the acrylamide bond (e.g., E-configuration via coupling constants J = 15–16 Hz for trans-vinylic protons) and absence of unreacted amines (δ 6.5–7.5 ppm for aromatic protons) .
- DEPT-135 : Verify quaternary carbons in the benzo[cd]indole core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios should match theoretical values within ±0.3% .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what structural features drive target binding?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases). The acrylamide group often forms hydrogen bonds with catalytic lysine residues, while the 4-chlorophenyl moiety enhances hydrophobic pocket binding .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. fluoro at the phenyl ring) with IC₅₀ values from enzyme inhibition assays. Hammett constants (σ) can predict electron-withdrawing effects on binding .
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during characterization?
- Methodological Answer :
- Dynamic NMR Studies : Detect rotameric equilibria in the acrylamide group (e.g., slow rotation at 298K causing peak splitting). Lowering temperature to 233K can coalesce peaks .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals in the benzo[cd]indole core. For example, HSQC correlates C-7 (δ 120 ppm) with H-7 (δ 7.3 ppm) .
- X-ray Crystallography : Resolve ambiguous stereochemistry. The E-configuration is confirmed by dihedral angles >150° between the acrylamide and aryl groups .
Q. What experimental strategies are recommended for evaluating in vitro biological activity while minimizing off-target effects?
- Methodological Answer :
- Target-Specific Assays : Use kinase inhibition panels (e.g., EGFR, BRAF) with ATP-competitive luminescence assays. Pre-incubate the compound (1–10 µM) with recombinant enzymes to assess IC₅₀ .
- Counter-Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability. LC-MS/MS quantifies metabolite formation over 24h .
- Cytotoxicity Profiling : Compare IC₅₀ in cancer (e.g., MCF-7) vs. normal (e.g., HEK293) cell lines using MTT assays. A selectivity index >10 indicates therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
